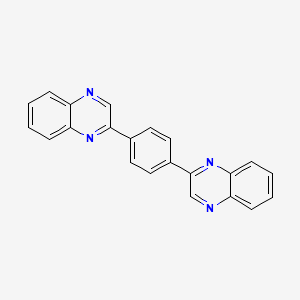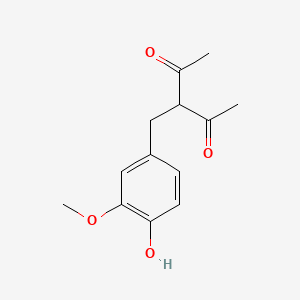
2,4-Pentanedione, 3-vanillyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Pentanedione, 3-vanillyl- involves the reaction of vanillin with acetylacetone under specific conditions. One common method includes the use of a base catalyst to facilitate the condensation reaction between vanillin and acetylacetone . The reaction typically requires controlled temperatures and may involve solvents like ethanol to ensure proper mixing and reaction efficiency.
Industrial Production Methods
Industrial production of 2,4-Pentanedione, 3-vanillyl- often involves large-scale batch reactions where the reactants are combined in reactors with precise control over temperature, pressure, and pH. The product is then purified through processes such as distillation or crystallization to achieve the desired purity levels .
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Pentanedione, 3-vanillyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert it into different derivatives with altered functional groups.
Substitution: It can undergo substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or other reduced forms .
Wissenschaftliche Forschungsanwendungen
2,4-Pentanedione, 3-vanillyl- has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2,4-Pentanedione, 3-vanillyl- involves its ability to donate electrons to free radicals, thereby neutralizing them and preventing oxidative damage. This compound targets reactive oxygen species (ROS) and reactive nitrogen species (RNS), which are known to cause cellular damage. By scavenging these reactive species, it helps protect cells from oxidative stress .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Pentanedione:
Hexafluoroacetylacetone: A fluorinated derivative with enhanced stability and different reactivity compared to 2,4-Pentanedione, 3-vanillyl-.
3-Benzyl-2,4-pentanedione: Another derivative with a benzyl group, used in different chemical applications
Uniqueness
2,4-Pentanedione, 3-vanillyl- is unique due to its vanillyl group, which imparts specific antioxidant properties and makes it suitable for applications where oxidative stress is a concern. Its ability to scavenge a wide range of free radicals sets it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
30881-23-3 |
|---|---|
Molekularformel |
C13H16O4 |
Molekulargewicht |
236.26 g/mol |
IUPAC-Name |
3-[(4-hydroxy-3-methoxyphenyl)methyl]pentane-2,4-dione |
InChI |
InChI=1S/C13H16O4/c1-8(14)11(9(2)15)6-10-4-5-12(16)13(7-10)17-3/h4-5,7,11,16H,6H2,1-3H3 |
InChI-Schlüssel |
IFGDRUTWCITGHG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(CC1=CC(=C(C=C1)O)OC)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


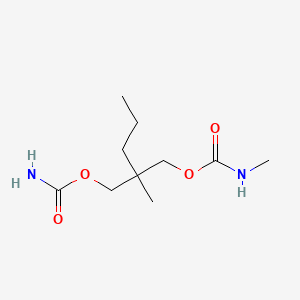
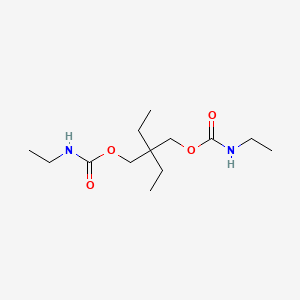
![11-Methoxy-3,3-dimethyl-3h-furo[2,3-b]pyrano[3,2-f]quinoline](/img/structure/B14686260.png)

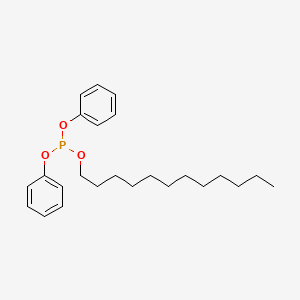
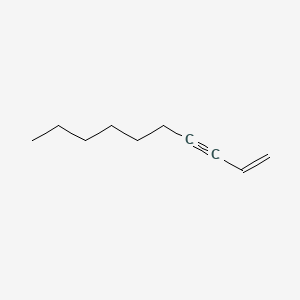

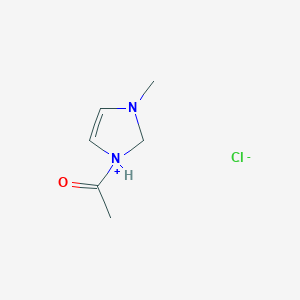
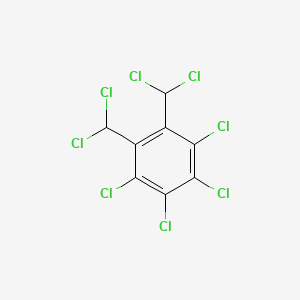
![3-[[[4-[2-[(3-Hydroxyphenyl)methylidene]hydrazinyl]phthalazin-1-yl]hydrazinylidene]methyl]phenol](/img/structure/B14686299.png)
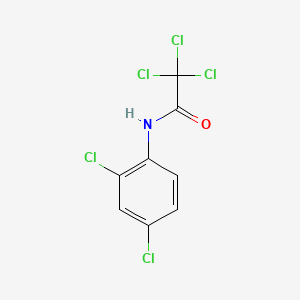
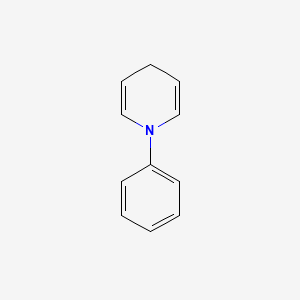
![3a,6,6,10a,12a-Pentamethyl-1-(6-methylheptan-2-yl)-2,3,3a,4,5,5a,6,10,10a,11,12,12a-dodecahydro-1h-cyclopenta[7,8]phenanthro[2,3-c][1,2,5]oxadiazole](/img/structure/B14686318.png)
